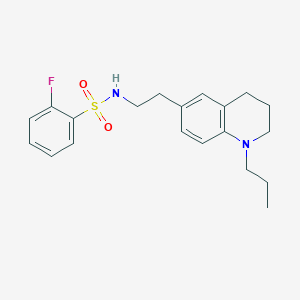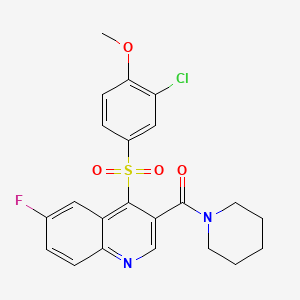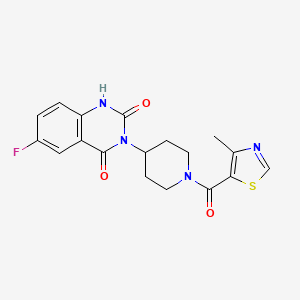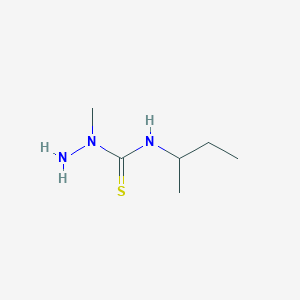![molecular formula C15H14N2 B2410594 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 6659-83-2](/img/structure/B2410594.png)
2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is an organic compound belonging to the benzodiazole family. This compound is characterized by a benzodiazole ring substituted with a 2-methylphenylmethyl group. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of o-phenylenediamine with 2-methylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of o-phenylenediamine attacks the benzyl chloride, forming the benzodiazole ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often optimized for higher yields and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzodiazole ring can lead to the formation of dihydrobenzodiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-[(2-methylphenyl)methyl]benzaldehyde or 2-[(2-methylphenyl)methyl]benzoic acid.
Reduction: Formation of 2-[(2-methylphenyl)methyl]-1,2-dihydro-1,3-benzodiazole.
Substitution: Formation of halogenated derivatives such as 2-[(2-methylphenyl)methyl]-5-bromo-1H-1,3-benzodiazole.
Wissenschaftliche Forschungsanwendungen
2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole
- 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
- 2-[(2-bromophenyl)methyl]-1H-1,3-benzodiazole
Comparison: 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methyl group may confer different electronic properties, affecting its interaction with molecular targets and its overall pharmacokinetic profile.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-2-3-7-12(11)10-15-16-13-8-4-5-9-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEAIKGZNMMIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2410515.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea](/img/structure/B2410516.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2410519.png)





![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2410532.png)
![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)
